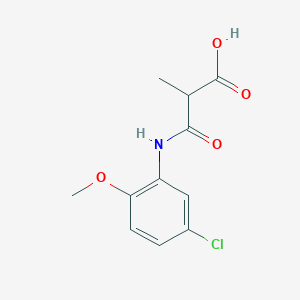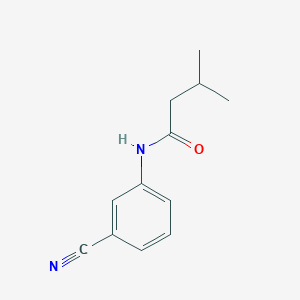![molecular formula C18H16ClNO3 B7628396 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as Coumarin 151, and it has been found to exhibit various biological activities. This compound has become an important tool for scientific research, as it has been used to investigate different biological processes and pathways.
作用机制
The mechanism of action of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. Additionally, this compound has been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of various viruses, such as herpes simplex virus and HIV. Additionally, this compound has been shown to modulate the activity of different signaling pathways, which are involved in the regulation of cell growth, survival, and apoptosis.
实验室实验的优点和局限性
One of the advantages of using 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for investigating different biological processes and pathways. Another advantage is its ability to exhibit antitumor, antiviral, and antimicrobial activities, which makes it a potential candidate for drug development.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions, which may affect its activity. Another limitation is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to study its role in the regulation of different signaling pathways, such as the MAPK/ERK pathway, and its potential as a modulator of these pathways. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a tool for investigating different biological processes and pathways.
Conclusion:
In conclusion, this compound is a chemical compound that has become an important tool for scientific research. Its ability to inhibit the activity of various enzymes and signaling pathways, as well as its antitumor, antiviral, and antimicrobial activities, make it a potential candidate for drug development. However, its limited solubility in water and potential toxicity may limit its use in certain experiments. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent and tool for investigating different biological processes and pathways.
合成方法
The synthesis of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one involves the reaction of 4-chlorobenzylamine with 7-hydroxycoumarin in the presence of formaldehyde and a catalyst. The reaction yields the desired product, which can be purified using various chromatographic techniques. The purity of the compound can be determined using spectroscopic methods.
科学研究应用
4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been extensively used in scientific research to investigate various biological processes and pathways. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the activity of various enzymes, such as tyrosine kinases and topoisomerases. This compound has been used to study the effects of oxidative stress, inflammation, and apoptosis in different cell types. It has also been used to investigate the role of different signaling pathways, such as the MAPK/ERK pathway, in various cellular processes.
属性
IUPAC Name |
4-[[(4-chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(10-12-2-4-14(19)5-3-12)11-13-8-18(22)23-17-9-15(21)6-7-16(13)17/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNFFCNHWYUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)






![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)
